

DPC-681: A Potent and Selective HIV-1 Protease Inhibitor

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Compound of Interest

Compound Name: Dpc-681

Cat. No.: B1670918

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DPC-681 is a potent and selective substituted aminosulfonamide inhibitor of Human Immunodeficiency Virus (HIV) protease.[1] This document provides a comprehensive technical overview of **DPC-681**, including its chemical structure, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and professionals in the fields of virology and drug development in understanding and potentially utilizing this compound in further studies.

Chemical Structure and Properties

DPC-681 is a synthetic, non-peptidic inhibitor of HIV-1 protease. Its chemical properties are summarized below.

- Chemical Name: N-[(3-fluorophenyl)methyl]glycyl-N-[3-(((3-aminophenyl)sulfonyl)- 2-(aminophenyl)amino)-(1S,2S)-2-hydroxy-1-(phenylmethyl)propyl]- 3-methyl-L-valinamide
- CAS Number: 284661-68-3[1][2]
- Molecular Formula: C₃₅H₄₈FN₅O₅S[1]
- Molecular Weight: 669.85 g/mol [1]

Chemical Structure:

 DPC-681 Chemical Structure

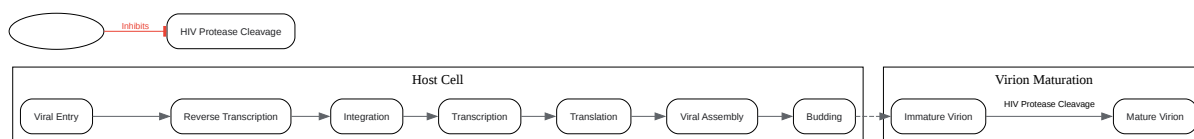
Mechanism of Action

DPC-681 exerts its antiviral effect by targeting and inhibiting the HIV-1 protease, an aspartyl protease essential for the viral life cycle. The HIV protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This maturation process is a critical step in the production of infectious virions.

By binding to the active site of the HIV-1 protease, **DPC-681** competitively inhibits its enzymatic activity. This prevents the processing of the polyproteins, leading to the assembly of immature, non-infectious viral particles.

Signaling Pathway: HIV Life Cycle and Inhibition by DPC-681

The following diagram illustrates the HIV life cycle and the specific step of protease inhibition by **DPC-681**.



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Caption: HIV life cycle with the point of inhibition by **DPC-681**.

Quantitative Data

The potency and selectivity of **DPC-681** have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of DPC-681 against HIV-1

Parameter	Wild-Type HIV-1	Mutant HIV Strains	Reference
IC ₅₀	<20 nM	<20 nM (for strains with 5-11 mutations)	[3]
IC ₉₀	4 - 40 nM	-	

IC₅₀ (50% inhibitory concentration) and IC₉₀ (90% inhibitory concentration) values were determined in cell-based assays.

Table 2: Selectivity Profile of DPC-681

Protease	Inhibition	Reference
HIV-1 Protease	Potent Inhibition	
Cellular Proteases (renin, pepsin, cathepsins, etc.)	Less than 50% inhibition at >13 µM	

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of HIV protease inhibitors like **DPC-681**.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.

Materials:

- Recombinant HIV-1 Protease

- Fluorogenic HIV-1 Protease Substrate
- Assay Buffer
- **DPC-681** (or other test compounds)
- Positive Control Inhibitor (e.g., Pepstatin A)
- 96-well microplate (black, flat-bottom)
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **DPC-681** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of **DPC-681** in Assay Buffer.
- In a 96-well plate, add the diluted **DPC-681**, positive control, and a vehicle control (Assay Buffer with solvent) to respective wells.
- Add the HIV-1 Protease solution to all wells except the no-enzyme control wells.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.
- Calculate the rate of substrate cleavage for each concentration of **DPC-681**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay in Cell Culture

This assay determines the ability of a compound to inhibit HIV replication in a cell-based system.

Materials:

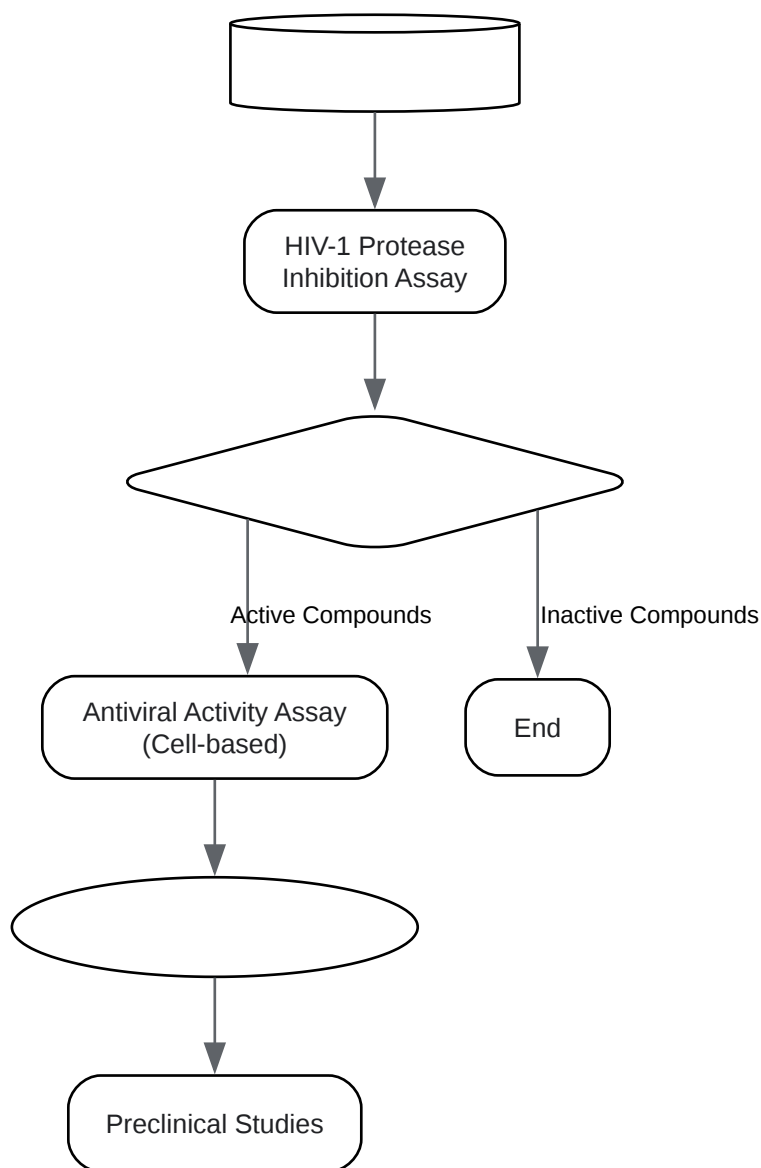
- Target cells (e.g., MT-2 cells, peripheral blood mononuclear cells - PBMCs)
- HIV-1 viral stock
- Cell culture medium
- **DPC-681** (or other test compounds)
- Positive control antiviral drug
- 96-well cell culture plates
- Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

- Seed the target cells in a 96-well plate.
- Prepare serial dilutions of **DPC-681** in cell culture medium.
- Add the diluted **DPC-681**, positive control, and a vehicle control to the cells.
- Infect the cells with a known amount of HIV-1.
- Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 3-7 days).
- After incubation, collect the cell culture supernatant.
- Quantify the extent of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).
- Determine the IC₅₀ and IC₉₀ values by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration.

Experimental Workflow: Screening for HIV Protease Inhibitors

The diagram below outlines a typical workflow for screening and characterizing potential HIV protease inhibitors like **DPC-681**.



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Caption: A generalized experimental workflow for the discovery of HIV protease inhibitors.

Conclusion

DPC-681 is a highly potent and selective inhibitor of HIV-1 protease with excellent activity against both wild-type and drug-resistant viral strains in vitro. Its favorable selectivity profile suggests a lower potential for off-target effects. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of **DPC-681** and related compounds as potential antiretroviral therapeutic agents.

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